Boc-Lys(Boc)-Pro-OH
Overview
Description
“Boc-Lys(Boc)-Pro-OH” is a derivative of the amino acid lysine. It is used in solid-phase peptide synthesis . The “Boc” in the name refers to the tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
The synthesis of “Boc-Lys(Boc)-Pro-OH” involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group is stable towards most nucleophiles and bases, allowing for an orthogonal protection strategy using a base-labile protection group .
Molecular Structure Analysis
The molecular formula of “Boc-Lys(Boc)-Pro-OH” is C16H30N2O6 . Its average mass is 346.419 Da and its monoisotopic mass is 346.210388 Da .
Chemical Reactions Analysis
“Boc-Lys(Boc)-Pro-OH” is used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing for the coupling of the amino acid to other amino acids to form peptides . The Boc group is stable towards most nucleophiles and bases, which allows for selective reactions to occur on other parts of the molecule .
Scientific Research Applications
Boc-Lys(Boc)-Pro-OH is used in peptide synthesis, specifically in the creation of polypeptides that can contribute to the understanding and treatment of human diseases. This compound has been employed in the synthesis of peptides like Fmoc-L-Lys(Boc)-Gly-OH, offering an experimental basis for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
It's instrumental in the synthesis of redox derivatives of lysine and related peptides, which are crucial for developing molecular electronic devices, light-harvesting proteins, and photovoltaic cells. These peptides have applications in engineering bioactive compounds and are significant in the field of bioelectronics (B. Peek et al., 2009).
Boc-Lys(Boc)-Pro-OH is involved in the synthesis of corticotropin and other peptides with high corticotropic activity. This is critical for understanding and developing treatments for conditions influenced by corticotropin levels (R. Schwyzer & W. Rittel, 1961).
The compound is used in the development of genome editing tools, particularly in CRISPR-Cas9 research. Boc-Lys(Boc) was used in a study to create heritable Cas9-mediated mammalian genome editing, controlled by BOC exposure. This has broad implications for spatiotemporal gene regulation in various biological and medical applications (Toru Suzuki et al., 2018).
In the field of cancer research, Boc-Lys(Boc)-Pro-OH is used in the synthesis of molecules with potential roles in apoptosis mechanisms, which is crucial for cancer treatment. It has shown effectiveness in suppressing anti-apoptotic proteins, leading to the apoptosis of cancer cells (E. B. Şaş et al., 2020).
Additionally, it has applications in the synthesis of biodegradable amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, relevant in biomaterials research for drug delivery and tissue engineering (Yang Li et al., 2006).
properties
IUPAC Name |
(2S)-1-[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJKNMOGSRQMN-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718544 | |
Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Boc)-Pro-OH | |
CAS RN |
198475-99-9 | |
Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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